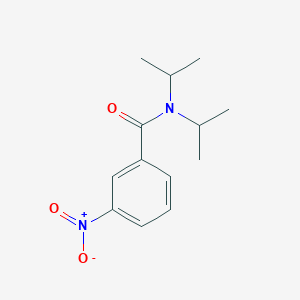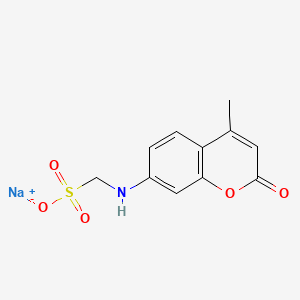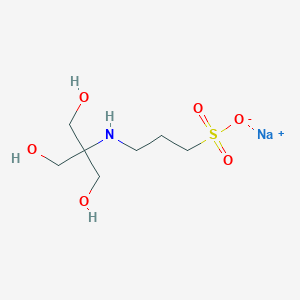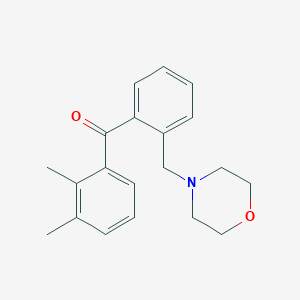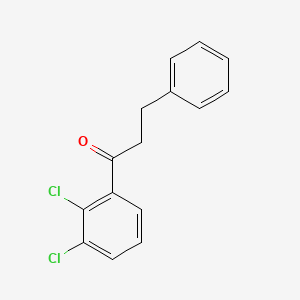
2',3'-Dichloro-3-phenylpropiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’-Dichloro-3-phenylpropiophenone is an organic compound with the molecular formula C15H11Cl2O. It is also known by the name benzyl chloride ketone or phenylacetone chloride. This compound appears as a white to light-yellow crystalline powder that is insoluble in water but soluble in organic solvents such as ethanol, acetone, and chloroform.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dichloro-3-phenylpropiophenone typically involves the chlorination of 3-phenylpropiophenone. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the chlorination process .
Industrial Production Methods
In an industrial setting, the production of 2’,3’-Dichloro-3-phenylpropiophenone follows a similar synthetic route but on a larger scale. The process involves the continuous addition of chlorine gas to a solution of 3-phenylpropiophenone in an organic solvent, with efficient cooling systems to manage the heat generated during the reaction. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dichloro-3-phenylpropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in ethanol under reflux conditions
Major Products Formed
Scientific Research Applications
2’,3’-Dichloro-3-phenylpropiophenone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as an intermediate in chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Utilized in the synthesis of anticonvulsant and analgesic drugs.
Industry: Applied in the production of specialty chemicals and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of 2’,3’-Dichloro-3-phenylpropiophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorophenylpiperazine: A chemical compound from the phenylpiperazine family, used as a precursor in the synthesis of aripiprazole and other pharmaceuticals.
2,3-Dichloropropene: A compound used in the synthesis of various organic chemicals and as a soil fumigant.
Uniqueness
2’,3’-Dichloro-3-phenylpropiophenone is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and serve as a versatile intermediate in organic synthesis. Its ability to act as a precursor for anticonvulsant and analgesic drugs further highlights its significance in medicinal chemistry.
Properties
IUPAC Name |
1-(2,3-dichlorophenyl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O/c16-13-8-4-7-12(15(13)17)14(18)10-9-11-5-2-1-3-6-11/h1-8H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBQDQAKBLEFEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643992 |
Source


|
| Record name | 1-(2,3-Dichlorophenyl)-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898788-75-5 |
Source


|
| Record name | 1-Propanone, 1-(2,3-dichlorophenyl)-3-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898788-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,3-Dichlorophenyl)-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

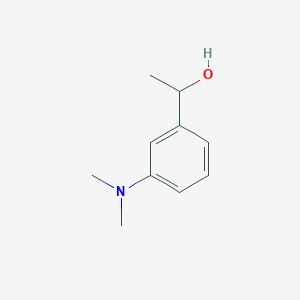
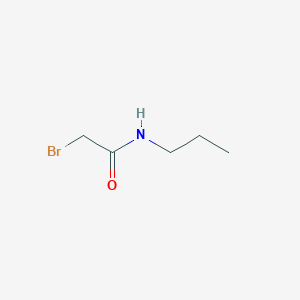
![n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1360416.png)



